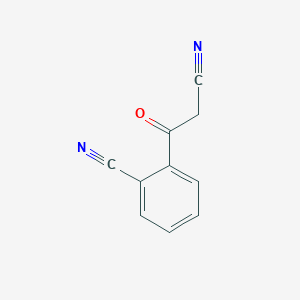
5-Bromo-2-cyclopropyl-1,3-benzoxazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoxazoles, including “5-Bromo-2-cyclopropyl-1,3-benzoxazole”, often involves the use of 2-aminophenol as a precursor . This precursor can react with different aldehydes under various conditions and with catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C10H8BrNO.
Mecanismo De Acción
Target of Action
- 5-Bromo-2-cyclopropyl-1,3-benzoxazole interacts with various enzymes and proteins implicated in disease pathways. These targets include DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases . Each of these plays a crucial role in cellular processes related to cancer, inflammation, and other diseases.
Mode of Action
- The compound likely forms non-covalent interactions with its targets. For instance, the planar benzene ring can engage in π-π stacking or π-cation interactions, while the oxazole moiety’s oxygen and nitrogen atoms act as hydrogen bond acceptors . Depending on the target, this compound may inhibit DNA topoisomerases I and IIα, modulate protein kinase activity, or affect histone deacetylase function .
Biochemical Pathways
- By interacting with these targets, the compound influences various pathways. For example, inhibition of DNA topoisomerases affects DNA replication and repair, while modulation of protein kinases impacts cell signaling cascades .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-2-cyclopropyl-1,3-benzoxazole is a versatile compound that can be used in a variety of synthetic reactions. It has several advantages for laboratory experiments, such as its low cost, its availability, and its ease of synthesis. However, there are also some limitations to its use in laboratory experiments, such as its low solubility in water and its low react
Aplicaciones Científicas De Investigación
5-Bromo-2-cyclopropyl-1,3-benzoxazole is used in various scientific research applications. It is used as an intermediate in the synthesis of a variety of organic compounds, such as 1,3-benzoxazole-2-thiones, 1,3-benzoxazole-2-thiols, and 1,3-benzoxazole-2-sulfones. It is also used as a reagent for the synthesis of various heterocyclic compounds, such as 1,3-benzoxazol-2-thiones, 1,3-benzoxazol-2-thiols, and 1,3-benzoxazol-2-sulfones. In addition, this compound is used in the synthesis of various chiral compounds, such as 1,3-benzoxazol-2-thiones and 1,3-benzoxazol-2-thiols, and as a catalyst for the synthesis of various heterocyclic compounds.
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-cyclopropyl-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA topoisomerases, protein kinases, and histone deacetylases . These interactions are crucial for its biological activity. For instance, the compound’s ability to inhibit DNA topoisomerases can lead to the disruption of DNA replication and transcription, making it a potential anticancer agent .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with histone deacetylases leads to the accumulation of acetylated histones, resulting in changes in gene expression . Furthermore, the compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without significant toxicity . At high doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, impacting cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus and mitochondria, where it exerts its effects on DNA and mitochondrial function . The compound’s localization is directed by specific targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-3-4-9-8(5-7)12-10(13-9)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVKTYIPNMKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650829 | |
| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-17-0 | |
| Record name | 5-Bromo-2-cyclopropylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-cyclopropyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B1504962.png)







